![molecular formula C16H8N2O5 B1678443 皮雷诺辛 CAS No. 1043-21-6](/img/structure/B1678443.png)
皮雷诺辛
描述
Pirenoxine, also known by the trade name Catalin, is a medication used in the potential treatment and prevention of cataracts . It has been shown that in liquid solutions, pirenoxine could cause decreased cloudiness of a crystallin solution produced to mimic the environment of the eye .
Molecular Structure Analysis
Pirenoxine contains a total of 34 bonds; 26 non-H bonds, 13 multiple bonds, 1 rotatable bond, 7 double bonds, 6 aromatic bonds, 4 six-membered rings, 3 ten-membered rings, 1 carboxylic acid (aliphatic), 2 ketones (aliphatic), and 1 imine (aliphatic) .Physical And Chemical Properties Analysis
Pirenoxine is a small molecule with a molecular weight of 308.25 . It is advised to handle it in a well-ventilated place, avoid contact with skin and eyes, and avoid formation of dust and aerosols .科学研究应用
Cataract Prevention and Treatment
Pirenoxine has been widely researched for its anticataract properties. It is used topically to treat cataracts due to its strong antioxidant capabilities . Studies have shown that PRX can significantly reduce lens opacity in both in vitro and in vivo models, suggesting its potential to prevent or slow the progression of cataracts .
Antioxidant Mechanisms
The antioxidant properties of PRX are central to its application in cataract treatment. Research indicates that Pirenoxine can counteract oxidative stress in the lens, which is a major contributing factor to cataract formation . This mechanism is crucial for understanding how PRX can be used to maintain lens clarity and eye health.
Comparative Pharmacology
In the realm of comparative pharmacology, Pirenoxine is often studied alongside other medications such as taurine and lanosterol . These substances have different mechanisms for treating lens opacification, providing a rich field for comparative studies to optimize cataract treatment strategies .
Clinical Efficacy and Controversies
Despite its long-standing prescription by ophthalmologists, there is still debate over the clinical efficacy of PRX. Over six decades of use, various clinical studies have been conducted to ascertain the effectiveness of Pirenoxine in actual patient populations, making it a subject of ongoing research interest .
Novel Therapeutic Approaches
The insights gained from studying the mechanisms of PRX are being used to devise novel approaches for cataract treatment. By understanding how Pirenoxine interacts with the biochemistry of the eye, researchers are exploring new therapeutic avenues that could lead to more effective treatments .
Global Health Impact
Pirenoxine’s role in treating cataracts has a significant impact on global health, given that cataracts are a leading cause of blindness worldwide. The potential of PRX to improve surgical outcomes and reduce the incidence of cataract-related blindness is a key area of research .
Molecular Pharmacology
In molecular pharmacology, Pirenoxine is studied for its interaction with various molecular pathways involved in eye health and disease. Its effects on cellular mechanisms and potential to influence gene expression related to cataract formation are of particular interest .
Future Research Directions
The study of Pirenoxine is not limited to its current applications. Researchers are also looking at the future potential of PRX, including its role in other eye conditions and diseases. The exploration of its broader applications in ophthalmology continues to be a promising field .
作用机制
Target of Action
Pirenoxine primarily targets selenite and calcium ions . These ions have been identified as factors leading to the formation of lens cataracts .
Mode of Action
Pirenoxine interacts with its targets, the selenite and calcium ions, and reduces the cloudiness of the lens solution containing these ions . This interaction is believed to inhibit lens opacification, thereby preventing cataract formation .
Biochemical Pathways
It is known that pirenoxine’s interaction with selenite and calcium ions plays a crucial role in its anti-cataractogenic effects .
Pharmacokinetics
More research is needed to fully understand the pharmacokinetics of Pirenoxine .
Result of Action
The primary result of Pirenoxine’s action is the reduction of cloudiness in the lens solution containing calcium and selenite ions . This reduction in cloudiness is indicative of a decrease in lens opacification, which is a key factor in the formation of cataracts .
Action Environment
Pirenoxine is used in liquid solutions to mimic the environment of the eye .
安全和危害
属性
IUPAC Name |
1,5-dioxo-4H-pyrido[3,2-a]phenoxazine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O5/c19-9-5-8(16(21)22)18-14-10(20)6-12-15(13(9)14)17-7-3-1-2-4-11(7)23-12/h1-6H,(H,18,19)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPNYGAWTYOBFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=CC(=O)C4=C3C(=O)C=C(N4)C(=O)O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51410-30-1 (hydrochloride salt) | |
Record name | Pirenoxine [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001043216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6048335 | |
Record name | Pirenoxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pirenoxine | |
CAS RN |
1043-21-6 | |
Record name | Pirenoxine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1043-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pirenoxine [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001043216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pirenoxine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15945 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pirenoxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pirenoxine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.612 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIRENOXINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27L0EP6IZK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。